(1s,2s)-2-Phenylcyclopropanecarboxylic acid
Description
Contextualization of Cyclopropanecarboxylic Acids as Privileged Structures in Contemporary Organic Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.govpageplace.deresearchgate.net Cyclopropane (B1198618) rings, and by extension cyclopropanecarboxylic acids, are considered privileged structures due to their presence in a wide array of biologically active compounds. The three-membered ring of cyclopropane is highly strained, which imparts unique conformational and electronic properties to the molecule. This strain can influence the molecule's shape and reactivity, allowing it to interact with biological targets in specific ways.
The incorporation of a cyclopropane ring can lead to increased metabolic stability, enhanced potency, and improved selectivity of a drug candidate. Furthermore, the rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which is often crucial for effective binding to a biological receptor. For these reasons, cyclopropanecarboxylic acid derivatives are actively investigated in the development of new therapeutic agents.
Significance of Stereochemistry in the Functionality and Research Trajectory of (1s,2s)-2-Phenylcyclopropanecarboxylic Acid
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the functionality of bioactive compounds. researchgate.netsolubilityofthings.com Molecules that are non-superimposable mirror images of each other are known as enantiomers, and they can have profoundly different biological activities. nih.govbartleby.combiomedgrid.com In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. bartleby.combiomedgrid.com
This compound is a specific stereoisomer of 2-phenylcyclopropanecarboxylic acid. The "(1s,2s)" designation specifies the absolute configuration at the two chiral centers of the cyclopropane ring. This precise spatial arrangement of the phenyl and carboxyl groups is crucial, as it dictates how the molecule will interact with other chiral molecules, such as enzymes and receptors in the body.
The research trajectory of this compound is heavily influenced by the demand for enantiomerically pure compounds in drug discovery and development. researchgate.net Asymmetric synthesis, which is the synthesis of a specific stereoisomer, is a key area of research in this context. nih.govrsc.orgrsc.org The ability to selectively synthesize the (1s,2s) isomer allows researchers to investigate its specific biological properties and to use it as a chiral building block for the synthesis of other complex, enantiomerically pure molecules. researchgate.net
Detailed Research Findings
Optically pure 2-arylcyclopropane-1-carboxylic acids, such as this compound, are important precursors in the synthesis of 2-arylcyclopropan-1-amines. researchgate.net These amines, in turn, are key building blocks for a variety of drugs that are either on the market or in clinical trials. researchgate.net For example, they are used in the synthesis of compounds like Ticagrelor, a platelet aggregation inhibitor. researchgate.net
The specific stereochemistry of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. nih.gov Its rigid, well-defined three-dimensional structure can be used to control the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of modern pharmaceuticals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 23020-15-7 labsolu.ca |
| Molecular Formula | C₁₀H₁₀O₂ labsolu.ca |
| Molecular Weight | 162.19 g/mol labsolu.ca |
| IUPAC Name | (1S,2S)-2-phenylcyclopropane-1-carboxylic acid nih.gov |
| Synonyms | (+)-trans-2-Phenyl-1-cyclopropanecarboxylic acid, (1S-trans)-2-Phenylcyclopropanecarboxylic acid labsolu.ca |
| Melting Point | 86-88 °C |
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23020-15-7 | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89U9JC5NLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Stereochemical Control of 1s,2s 2 Phenylcyclopropanecarboxylic Acid
Enantioselective and Diastereoselective Synthesis
The direct formation of the (1s,2s) isomer relies on stereoselective reactions that favor its formation over other possible stereoisomers. Asymmetric cyclopropanation, where a carbene or carbene equivalent is added to an alkene, is the most prevalent strategy. dicp.ac.cn
The addition of a carbene derived from a diazoacetate to styrene is a primary route for constructing the 2-phenylcyclopropane-1-carboxylate framework. The stereochemical outcome of this reaction is governed by the catalyst or the substrate itself.
Transition metal catalysis is a powerful tool for achieving high levels of stereoselectivity in cyclopropanation reactions. researchgate.net Chiral complexes of rhodium and copper are among the most effective and widely used catalysts for this transformation, particularly with electron-rich alkenes like styrene. nih.gov These catalysts create a chiral environment around the reactive metal-carbene intermediate, directing the approach of the alkene to yield a specific stereoisomer.
Rhodium Catalysis: Dirhodium(II) carboxylate complexes are exceptionally effective for carbene transfer reactions. By employing chiral ligands, these catalysts can induce high levels of enantioselectivity. nih.gov For instance, adamantylglycine derived catalysts like Rh₂(S-TCPTAD)₄ have been shown to produce cyclopropanes with high asymmetric induction (up to 98% ee) from the reaction of aryldiazoacetates with electron-deficient alkenes. nih.gov While the focus of that study was on electron-deficient systems, the principle extends to styrene derivatives. The general model for rhodium-catalyzed cyclopropanation involves the alkene approaching the rhodium-bound carbene in a specific orientation to minimize steric hindrance, which leads to high diastereoselectivity. acs.org
Copper Catalysis: Chiral copper complexes, particularly those with bis(oxazoline) (Box) ligands, are also prominent catalysts for asymmetric cyclopropanation. nih.govresearchgate.net These systems effectively catalyze the reaction of diazoacetates with a broad range of styrene derivatives. acs.org The combination of the copper ion and the chiral ligand creates a highly selective catalytic system. acs.org Studies using chiral bis(oxazoline)-copper catalysts have demonstrated their ability to control the stereochemical outcome of the cyclopropanation of styrene with ethyl diazoacetate. nih.gov
Table 1: Examples of Chiral Metal-Catalyzed Asymmetric Cyclopropanation of Styrene
| Catalyst System | Diazo Reagent | Yield | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-NTTL)₄ | 3-(trialkylsiloxy)-2-diazo-3-butenoate | High | High (E-product favored) | up to 98% ee | researchgate.net |
| Rh₂(S-TCPTAD)₄ | Substituted aryldiazoacetate | 71% | Single diastereomer | 84% ee | nih.gov |
| [Co(1)] (chiral porphyrin) | Ethyl diazoacetate | 92% | >99:1 | 98% ee | acs.org |
| Chiral Macrocyclic Iron(II) | Diazoacetate reagents | Good | High | Modest | acs.org |
Note: The table includes examples with cobalt and iron catalysts to illustrate the breadth of transition metal catalysis in this area, although the primary focus is on rhodium and copper.
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. researchgate.net For cyclopropanation, chiral secondary amines, such as derivatives of proline, can catalyze the reaction between α,β-unsaturated aldehydes and stabilized ylides or other carbene precursors. princeton.eduunl.pt The mechanism typically involves the formation of a chiral iminium ion intermediate from the enal and the amine catalyst. This activation lowers the LUMO of the olefin, facilitating a nucleophilic attack by the carbene precursor. The chiral environment provided by the catalyst directs the stereochemical course of the reaction to yield enantioenriched cyclopropane (B1198618) products. princeton.edu While direct synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid via this method often starts with cinnamaldehyde (an enal precursor), it provides a valuable route to the core cyclopropane structure with high stereocontrol. nih.gov
Table 2: Organocatalytic Cyclopropanation of Cinnamaldehyde Derivatives
| Catalyst | Carbene Precursor | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Diphenylprolinol TMS ether | Bromomalonates | High | High | High | unl.pt |
| Dihydroindole-based catalyst | Dimethylphenylacyl sulfonium ylide | 73% | N/A | 89% ee | princeton.edu |
| Chiral Secondary Amines | Benzyl chlorides | Good | Moderate to Excellent | Moderate to Excellent | nih.gov |
In substrate-controlled synthesis, the stereoselectivity is induced by a chiral element already present in one of the reactants, typically a chiral auxiliary. This auxiliary is a temporary functional group that directs the stereochemical outcome of the reaction and is later removed. For cyclopropanation, a chiral auxiliary can be attached to the acrylate or styrene derivative. The steric bulk and conformational preferences of the auxiliary block certain trajectories of attack by the carbene, favoring the formation of one specific diastereomer. This method provides a reliable way to control the absolute stereochemistry of the newly formed stereocenters.
While asymmetric synthesis is often the preferred route, classical resolution of racemic mixtures remains a common and industrially viable method for obtaining enantiomerically pure compounds. researchgate.netwikipedia.org This approach involves synthesizing a racemic mixture of trans-2-phenylcyclopropanecarboxylic acid and then separating the two enantiomers.
The most prevalent method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org The racemic acid is treated with a single enantiomer of a chiral base. This acid-base reaction produces a mixture of two diastereomeric salts, for example, ((1s,2s)-acid • (R)-base) and ((1r,2r)-acid • (R)-base). Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org Once a salt of a single diastereomer is isolated, treatment with a strong acid liberates the enantiomerically pure carboxylic acid and regenerates the chiral base. libretexts.org A variety of readily available, naturally occurring chiral bases like brucine, strychnine, and quinine, as well as synthetic amines like (R)-1-phenylethanamine, are commonly used for this purpose. libretexts.orgresearchgate.net
Table 3: Common Resolving Agents for Carboxylic Acids
| Resolving Agent Type | Specific Examples | Reference |
| Naturally Occurring Chiral Bases | Brucine, Strychnine, Quinine | libretexts.orglibretexts.org |
| Synthetic Chiral Amines | (R)-1-Phenylethanamine, 2-Amino-1-butanol | libretexts.orgresearchgate.net |
| Chiral Acids (for resolving bases) | (+)-Tartaric acid, (-)-Mandelic acid | libretexts.org |
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Hydrolysis)
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. chemrxiv.orgjocpr.com
In the context of 2-phenylcyclopropanecarboxylic acid, a racemic mixture of its ester derivative can be subjected to lipase-catalyzed hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. For instance, lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are known for their effectiveness in resolving racemic esters of aryl-substituted carboxylic acids. chemrxiv.orgnih.gov
The efficiency of such a resolution is typically quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the conversion rate. The enantioselectivity of the enzyme is often expressed as the E-value. High E-values (typically >100) are indicative of an efficient separation.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Arylpropionic Acid Esters
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) of Product | Conversion (%) | Reference |
| Candida antarctica Lipase B | Racemic flurbiprofen methyl ester | (R)-flurbiprofen | 89.6% | >40% (48h) | nih.gov |
| Pseudomonas fluorescens | Racemic 2-methyl-3-phenylpropanoate | (S)-2-methyl-3-phenylpropanoic acid | 96% | ~50% | researchgate.net |
| Alcaligenes spp. | Racemic ethyl 2-methyl-3-phenylpropanoate | (S)-2-methyl-3-phenylpropanoic acid | 97% | ~50% | almacgroup.com |
While specific data for this compound is not detailed in the provided search results, the data for structurally similar 2-arylpropionic acids strongly suggests that a similar lipase-catalyzed hydrolytic approach would be a viable and efficient method for obtaining the desired (1s,2s) enantiomer.
Multi-Step Convergent and Linear Synthesis Pathways
Styrene serves as a readily available and versatile starting material for the synthesis of 2-phenylcyclopropanecarboxylic acid. The key transformation is the cyclopropanation of the double bond. Asymmetric cyclopropanation reactions, in particular, offer a direct route to enantiomerically enriched products. nih.gov
One common strategy involves the reaction of styrene with a diazoacetate, catalyzed by a chiral transition metal complex. Chiral rhodium and cobalt catalysts have been shown to be effective for such transformations. organic-chemistry.orgrsc.org For example, a cobalt(II) complex can catalyze the asymmetric cyclopropanation of styrene with succinimidyl diazoacetate, yielding the corresponding cyclopropane succinimidyl ester with high diastereo- and enantioselectivity. organic-chemistry.org This intermediate can then be hydrolyzed to afford the desired carboxylic acid. The stereochemical outcome of the reaction is dictated by the chiral ligand employed in the catalyst system.
A general pathway is outlined below:
Asymmetric Cyclopropanation: Styrene is reacted with an ethyl diazoacetate in the presence of a chiral catalyst (e.g., a chiral Co(II) or Rh(II) complex) to form an enantiomerically enriched ethyl 2-phenylcyclopropanecarboxylate.
Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield this compound.
The diastereoselectivity of the cyclopropanation typically favors the trans isomer due to steric hindrance. The enantioselectivity is controlled by the chiral environment provided by the catalyst.
Cinnamic acid and its derivatives are also valuable precursors for the synthesis of 2-phenylcyclopropanecarboxylic acid. Various synthetic strategies have been developed to convert the α,β-unsaturated carboxylic acid moiety into a cyclopropane ring.
One approach involves a Michael addition of a nucleophile to the double bond of a cinnamate ester, followed by an intramolecular cyclization. For example, the reaction of a cinnamate ester with a sulfur ylide (Corey-Chaykovsky reaction) can lead to the formation of the cyclopropane ring. nih.gov To achieve stereocontrol, chiral auxiliaries or chiral phase-transfer catalysts can be employed.
Another strategy is the diastereoselective cyclopropanation of cinnamic acid derivatives. An organocatalytic approach involving an asymmetric cascade Michael/cyclization reaction has been shown to produce highly functionalized cyclopropanes from cinnamic aldehyde and dimethyl malonate with high diastereo- and enantioselectivity. rsc.org Subsequent chemical transformations would then be required to convert the functionalized cyclopropane into the target carboxylic acid.
A scalable synthesis of a related cyclobutane dicarboxylic acid has been achieved through the photodimerization of trans-cinnamic acid, highlighting the utility of cinnamic acid as a building block for cyclic structures. researchgate.netrsc.org While this leads to a different ring system, it underscores the reactivity of the cinnamic acid backbone.
Methodological Advancements in Cyclopropane Ring Formation and Functionalization
Recent advancements in synthetic methodology have enabled the construction of highly substituted and complex cyclopropane-containing molecules. Carbometalation reactions of cyclopropenes have emerged as a powerful tool for the regio- and diastereoselective synthesis of polysubstituted cyclopropanes. nih.gov This methodology can be extended to the synthesis of spiropentane analogs, which are molecules containing two spiro-fused cyclopropane rings.
The strategy involves the addition of an organometallic reagent across the double bond of a sp2-disubstituted cyclopropene. The stereochemical outcome of the addition can be controlled by the presence of a directing group on the cyclopropene substrate. This syn-facial diastereoselective carbometalation, combined with a regio-directing group, allows for precise control over the formation of multiple stereocenters. nih.govacs.org
This approach has been successfully applied to the synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters. nih.govacs.org A key feature of this method is the use of a regio-controlling element that subsequently acts as a leaving group in an intramolecular nucleophilic substitution, which forms the second cyclopropane ring of the spiropentane core. nih.govacs.org
Table 2: Diastereoselectivity in Carbometalation for Spiropentane Synthesis
| Cyclopropene Substrate | Organometallic Reagent | Product | Diastereomeric Ratio | Reference |
| 2-(Alkyl)-2-cyclopropene-1-carboxylate ester derivative | Alkylmagnesium halide with Cu catalyst | Polysubstituted spiropentane | High diastereoselectivity | acs.org |
| Cyclopropene with a chelating alcohol derivative | MeCu | Spiropentane methanol (B129727) | Single diastereomer | nih.govacs.org |
This methodology provides a pathway to novel spiropentane analogs that could incorporate the 2-phenylcyclopropane motif, offering access to a new chemical space of structurally complex and rigid molecules.
Intramolecular nucleophilic substitution is a key strategy for the diastereocontrolled formation of cyclopropane rings. researchgate.net This approach involves a precursor molecule containing both a nucleophilic center and a suitable leaving group, positioned to allow for a 1,3-elimination reaction that forms the three-membered ring.
In the context of the spiropentane synthesis mentioned previously, after the diastereoselective carbometalation of the cyclopropene, the resulting cyclopropylmetal species contains a nucleophilic carbon. A leaving group, strategically placed on the substrate, is then displaced by this nucleophilic carbon in an intramolecular fashion to form the second cyclopropane ring. nih.govacs.org The stereochemistry of the newly formed ring is dictated by the stereochemistry of the precursor, which was established during the carbometalation step.
This method allows for the creation of multiple stereocenters with a high degree of control. The success of this strategy relies on the careful design of the substrate to ensure that the intramolecular cyclization is favored over other potential side reactions, such as elimination. nih.govacs.org This approach has been instrumental in the synthesis of complex, polysubstituted cyclopropanes and their fused-ring analogs. nih.govsemanticscholar.orgrsc.orgrsc.org
Optimization of Reaction Conditions and Yields in Chiral Synthesis
The asymmetric synthesis of this compound, a key intermediate for various pharmacologically active compounds, necessitates meticulous optimization of reaction conditions to achieve high yields and stereoselectivity. nih.gov Research in this area focuses on the catalytic asymmetric cyclopropanation of styrene, a primary method for constructing the phenylcyclopropane skeleton. The choice of catalyst, solvent, temperature, and the nature of the carbene precursor are critical parameters that significantly influence the efficiency and stereochemical outcome of the reaction.
Key methodologies often involve transition metal-catalyzed reactions where a metal-bound carbene is transferred to an olefin. rochester.edu Chiral ligands are employed to induce enantioselectivity, guiding the formation of one enantiomer over the other. The optimization process is a multiparameter problem, aiming to maximize both the diastereomeric ratio (trans/cis) and the enantiomeric excess (ee) of the desired (1s,2s) isomer.
Detailed research findings have demonstrated the profound impact of various factors on the synthesis. For instance, in iron(II) complex-catalyzed cyclopropanation of styrene with diazoacetate reagents, the solvent has been shown to significantly affect the trans/cis ratio of the resulting cyclopropyl (B3062369) esters. iastate.edu The use of THF as a solvent, for example, led to a higher trans/cis ratio compared to acetonitrile. iastate.edu Furthermore, the structure of the diazo reagent itself plays a role in both the yield and the stereoselectivity of the cyclopropanation. iastate.edu
The development of novel organocatalysts has also been a significant area of investigation. Axially chiral styrene-based organocatalysts, for instance, have been designed and applied in asymmetric reactions, where factors like the catalyst structure, solvent, and temperature are optimized to achieve high conversion rates and enantioselectivity. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, often complement experimental work to understand the reaction mechanisms and the origins of stereoselectivity, aiding in the rational design of more efficient catalytic systems. rsc.orgsnnu.edu.cn
The following data tables summarize findings from various studies on the optimization of reaction conditions for the synthesis of 2-phenylcyclopropane derivatives, providing insights into the interplay of different reaction parameters.
Table 1: Effect of Solvent on Diastereoselectivity in Iron(II) Porphyrin-Catalyzed Cyclopropanation of Styrene
| Solvent | trans/cis Ratio | Reference |
| Toluene | 21 | iastate.edu |
| THF | 44 | iastate.edu |
| CH3CN | 12 | iastate.edu |
Reaction conditions involved the slow addition of a toluene solution of ethyl diazoacetate (EDA) to a solution of styrene and the iron(II) porphyrin catalyst. iastate.edu
Table 2: Influence of Diazo Reagent on Yield in Catalytic Cyclopropanation
| Diazo Reagent | Yield (%) | Reference |
| Ethyl diazoacetate | 99 | iastate.edu |
| tert-Butyl diazoacetate | 99 | iastate.edu |
| (-)-Menthyl diazoacetate | 78 | iastate.edu |
These reactions showcase the versatility of the catalytic system with different carbene precursors. iastate.edu
Table 3: Optimization of Organocatalyst for Asymmetric Cascade Reaction
| Catalyst | Yield (%) | ee (%) |
| Cat. I + Triethylamine | 20 | - |
| Cat. II (Pyridine group) | 45-49 | 16-30 |
| Cat. III (Alkylamine group) | 45-49 | 16-30 |
| Cat. VIII (Optimal) | - | - |
Further optimization of reaction conditions with catalyst VIII in DCE at 0°C for 24 hours was conducted. snnu.edu.cn
Chemical Transformations and Derivatization Strategies of 1s,2s 2 Phenylcyclopropanecarboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through esterification, amidation, reduction, and conversion to other acid derivatives.
Esterification Reactions
Esterification of (1s,2s)-2-Phenylcyclopropanecarboxylic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent or by removing water as it is formed. For example, the reaction with ethanol (B145695) or methanol (B129727) yields the corresponding ethyl or methyl esters.
Alternative methods for synthesizing esters from this carboxylic acid include reaction with alkyl halides under basic conditions or using coupling agents to form an active ester intermediate which then reacts with an alcohol. The synthesis of ethyl esters of 2-phenylcyclopropane-1-carboxylic acids has been reported as a mixture of cis- and trans-isomers, with the trans-isomer being predominant. cyberleninka.ru
Table 1: Representative Esterification Conditions
| Ester Product | Alcohol | Catalyst/Reagent | Conditions | Reference |
| Ethyl (1s,2s)-2-phenylcyclopropanecarboxylate | Ethanol | H₂SO₄ (catalytic) | Reflux | cyberleninka.ru |
| Methyl (1s,2s)-2-phenylcyclopropanecarboxylate | Methanol | HCl in dioxane | 50°C | chemicalbook.com |
Amidation and Peptide Coupling Reactions
The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. This can be accomplished by direct reaction with an amine at high temperatures, though this method is often harsh. A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. chemspider.com
Standard peptide coupling reagents are highly effective for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate the formation of an active ester intermediate that readily reacts with a primary or secondary amine to form the corresponding amide with minimal racemization. nih.gov More advanced phosphonium (B103445) and aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiencies and are particularly useful for sterically hindered substrates. peptide.com The synthesis of N-substituted derivatives of 2-phenylcyclopropylamines has been documented, highlighting the utility of this reaction. acs.org
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Additive (optional) | General Application |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Standard peptide synthesis, general amidation |
| Phosphonium Salts | PyBOP, BOP | Hindered couplings, fragment condensation | |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast and efficient couplings |
Reduction to Alcohols and Further Oxidations
The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, (1s,2s)-2-phenylcyclopropyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. nih.gov
Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and isolate the alcohol. nih.gov Research has demonstrated the successful reduction of ethyl esters of 2-phenylcyclopropane-1-carboxylic acid to 2-phenyl-1-hydroxymethylcyclopropanes using LiAlH₄ in diethyl ether. cyberleninka.ru
Further oxidation of the resulting primary alcohol back to the aldehyde or carboxylic acid is theoretically possible using standard oxidizing agents (e.g., PCC for the aldehyde, or Jones reagent for the carboxylic acid), but this is a retro-synthetic transformation and less commonly performed in a forward synthesis involving this specific molecule.
Table 3: Reduction of 2-Phenylcyclopropanecarboxylic Acid Derivatives
| Starting Material | Reducing Agent | Solvent | Product |
| Ethyl 2-phenylcyclopropane-1-carboxylate | LiAlH₄ | Diethyl ether | 2-phenyl-1-hydroxymethylcyclopropane |
Transformations to Other Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
This compound can be converted into more reactive derivatives, such as acid chlorides, which serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds. The most common method for preparing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are efficient and produce volatile byproducts that are easily removed. The existence of trans-2-Phenyl-1-cyclopropanecarbonyl chloride is confirmed, and it is available commercially. alfa-chemistry.com
Acid anhydrides can also be synthesized, typically by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent such as acetic anhydride. These derivatives are also effective acylating agents.
Modifications of the Phenyl Ring System
The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.
Aromatic Substitution Reactions
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring is governed by the electronic properties of the existing substituent, in this case, the (1s,2s)-2-carboxycyclopropyl group. The directing effect of this substituent is a combination of the effects of the cyclopropyl (B3062369) ring and the carboxylic acid.
Given that the electron-withdrawing effect of the carboxyl group is significant, it is likely to dominate the directing effect for EAS reactions on the phenyl ring. Therefore, electrophilic attack would be expected to occur primarily at the meta-position relative to the point of attachment of the cyclopropyl ring. The deactivating nature of the carboxyl group also implies that harsher reaction conditions may be required for substitutions like nitration or halogenation compared to unsubstituted benzene. However, without specific experimental data for this molecule, this remains a prediction based on established principles of physical organic chemistry.
Introduction of Heterocyclic Moieties
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The general strategy involves the initial activation of the carboxylic acid, for instance, by conversion to an acid chloride or ester, followed by reaction with a suitable binucleophilic reagent to construct the heterocyclic ring.
One common transformation is the synthesis of 1,3,4-oxadiazoles. This typically proceeds by converting the carboxylic acid into its corresponding hydrazide by reaction with hydrazine (B178648) hydrate. mdpi.commdpi.com The resulting acylhydrazide can then be cyclized with various reagents. For example, treatment with an orthoester like triethyl orthoformate can yield a 2-substituted-1,3,4-oxadiazole. fayoum.edu.eg Alternatively, reaction with phosphorus oxychloride in the presence of a second carboxylic acid can also lead to the formation of a disubstituted 1,3,4-oxadiazole (B1194373) ring. rdd.edu.iq
Another important class of heterocycles accessible from carboxylic acids are pyrazoles. While direct synthesis from the carboxylic acid is less common, it can be converted into a 1,3-diketone intermediate, which is a classic precursor for pyrazoles. nih.gov This 1,3-diketone, upon reaction with hydrazine, readily undergoes condensation and cyclization to afford the pyrazole (B372694) ring system. nih.govorganic-chemistry.org
The following table outlines general synthetic pathways for converting a carboxylic acid, such as this compound, into representative five-membered heterocyclic rings.
| Heterocycle | Key Intermediate(s) | Typical Reagents for Cyclization |
| 1,3,4-Oxadiazole | Acylhydrazide | Triethyl orthoformate, Phosphorus oxychloride, Carbon disulfide fayoum.edu.egrdd.edu.iq |
| 1,2,4-Triazole | Acylhydrazide, Acylthiosemicarbazide | Primary amine (for N-substituted triazoles), Base-catalyzed cyclization uobaghdad.edu.iq |
| Pyrazole | 1,3-Diketone derivative | Hydrazine hydrate, Substituted hydrazines nih.govorganic-chemistry.org |
These methods highlight the utility of the carboxylic acid functional group as a launchpad for creating more complex molecular architectures incorporating the rigid (1s,2s)-2-phenylcyclopropyl motif.
Transformations Involving the Cyclopropane (B1198618) Ring
The three-membered ring of this compound is characterized by significant ring strain, making it susceptible to cleavage under various conditions. This reactivity can be harnessed to synthesize linear compounds or to access other functionalized cyclopropane derivatives.
Ring-Opening Reactions for Synthesis of Linear Compounds
The cyclopropane ring can be opened by electrophilic, nucleophilic, or radical pathways, often facilitated by the electronic influence of the phenyl and carboxyl substituents. The regiochemical outcome of the ring-opening is dependent on the reaction mechanism.
Under acid-catalyzed conditions, protonation can occur at the carboxyl oxygen or, less commonly, directly on the cyclopropane ring, which behaves as a weak π-system. stackexchange.com Protonation can facilitate nucleophilic attack, leading to ring cleavage. For instance, acid-catalyzed reaction in the presence of an alcohol could potentially lead to the formation of a γ-alkoxy ester. The phenyl group can stabilize a positive charge on the adjacent benzylic carbon, influencing the site of bond cleavage. arkat-usa.org
Electrophilic addition is another common route for cyclopropane ring-opening. Reagents like halogens (e.g., Br₂) or selenenyl halides (e.g., PhSeCl) can add across the ring. rsc.org The reaction is thought to proceed through an intermediate where the electrophile coordinates to the cyclopropane ring, followed by nucleophilic attack (by the counter-ion or solvent) that cleaves one of the C-C bonds. The presence of the electron-withdrawing carboxyl group and the phenyl group directs the regioselectivity of this cleavage.
Hydrogenolysis, typically employing hydrogen gas and a metal catalyst (e.g., Pd, Pt), can also cleave the cyclopropane ring. This reductive opening usually breaks the most sterically hindered or electronically activated bond, which in this case is the bond between the two substituted carbons, to yield substituted propane (B168953) derivatives.
Conversion to Cyclopropylamine (B47189) Derivatives (e.g., via Curtius or Hofmann Rearrangement)
The conversion of this compound to the corresponding (1s,2s)-2-phenylcyclopropylamine is a crucial transformation, as this amine is a key building block for various biologically active molecules. researchgate.net This is typically achieved through rearrangements that proceed with retention of the cyclopropane ring's stereochemistry. The two most prominent methods are the Curtius and Hofmann rearrangements.
Curtius Rearrangement: This versatile reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom. rsc.org The process begins with the conversion of the carboxylic acid to an acyl azide (B81097) (R-CON₃). This is often done by treating an activated form of the acid (like an acid chloride or a mixed anhydride) with an azide salt (e.g., sodium azide). nih.govorganic-chemistry.org Gentle heating of the acyl azide in an inert solvent induces a rearrangement where the cyclopropyl group migrates from the carbonyl carbon to the adjacent nitrogen, with simultaneous loss of nitrogen gas (N₂), to form an isocyanate (R-N=C=O). wikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles. Hydrolysis with water or aqueous acid yields an unstable carbamic acid, which spontaneously decarboxylates to give the primary amine. vedantu.com A significant advantage of the Curtius rearrangement is that the migration occurs with complete retention of configuration at the migrating group. nih.gov This ensures that the stereochemistry of the starting (1s,2s)-carboxylic acid is preserved in the final amine product.
Hofmann Rearrangement: The Hofmann rearrangement also produces a primary amine from a carboxylic acid derivative, in this case, a primary amide (R-CONH₂), with the loss of the carbonyl carbon. wikipedia.org The primary amide is first prepared from this compound using standard methods. The amide is then treated with bromine (Br₂) or chlorine (Cl₂) in a strong aqueous base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This forms an N-bromoamide intermediate, which is deprotonated by the base. The resulting anion undergoes a concerted rearrangement, similar to the Curtius pathway, where the cyclopropyl group migrates to the nitrogen, displacing the bromide ion to form the same isocyanate intermediate. nrochemistry.com Subsequent hydrolysis, as in the Curtius reaction, leads to the formation of the primary amine and carbon dioxide. youtube.com The Hofmann rearrangement also proceeds with retention of stereochemistry. nrochemistry.com
The table below provides a comparison of these two important synthetic routes.
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | Carboxylic Acid | Primary Amide |
| Key Intermediate(s) | Acyl Azide, Isocyanate | N-Bromoamide, Isocyanate wikipedia.orgwikipedia.org |
| Typical Reagents | NaN₃ (on acid derivative), Heat, H₂O | Br₂ or Cl₂, NaOH, H₂O nih.govwikipedia.org |
| Byproducts | N₂, CO₂ | 2 NaBr, Na₂CO₃, 2 H₂O (for Br₂/NaOH) wikipedia.org |
| Stereochemistry | Retention of configuration nih.gov | Retention of configuration nrochemistry.com |
| Key Advantage | Can be performed under milder/non-basic conditions, avoiding side reactions with base-sensitive groups. nih.gov | Often a one-pot reaction from the amide. |
Applications of 1s,2s 2 Phenylcyclopropanecarboxylic Acid As a Versatile Chemical Synthon
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmacology and materials science. Chiral building blocks are essential starting materials in asymmetric synthesis, allowing for the construction of complex target molecules with specific stereochemistry. enamine.net Optically pure 2-arylcyclopropane-1-carboxylic acids, including the (1s,2s)-2-phenylcyclopropane-1-carboxylic acid isomer, are recognized as important precursors for the synthesis of a variety of drugs, both those currently on the market and those in clinical or preclinical trials. researchgate.net
The utility of these compounds lies in their ability to be converted into other chiral intermediates, which are then incorporated into a larger molecular framework. A common synthetic strategy involves the transformation of the carboxylic acid group into a primary amine, yielding a chiral 2-arylcyclopropan-1-amine. researchgate.net This conversion, often achieved through rearrangements like the Curtius or Hofmann rearrangement, preserves the stereochemistry of the cyclopropane (B1198618) ring. researchgate.net These chiral amines are key components in the synthesis of various biologically active molecules, where the specific orientation of the aryl group relative to the amine is crucial for target binding and efficacy. researchgate.net The phenylcyclopropane moiety provides a rigid scaffold that can position functional groups in a well-defined orientation, which is a highly sought-after feature in rational drug design.
Development of Novel Molecular Scaffolds and Pharmacophores
Structural Rigidity : The three-membered ring is conformationally locked, which reduces the entropic penalty upon binding to a receptor and can lead to higher affinity. nih.gov
Defined Stereochemistry : The (1s,2s) configuration offers a fixed, non-planar arrangement of the phenyl and carboxyl groups, allowing for the design of molecules that can fit into specific and complex three-dimensional binding pockets of proteins.
Vectorial Projection of Substituents : The carboxylic acid group serves as a handle for further chemical modification, allowing for the attachment of other functional groups or molecular fragments in a spatially directed manner.
These features make (1s,2s)-2-phenylcyclopropanecarboxylic acid an excellent starting point for generating novel pharmacophores—the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By modifying the core phenylcyclopropane scaffold, chemists can explore new chemical space and develop compounds with improved potency, selectivity, and metabolic stability. nbinno.com
Precursor in the Synthesis of Optically Pure Intermediates for Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor to optically pure intermediates. researchgate.netlabsolu.ca As mentioned, a critical intermediate derived from this acid is the corresponding chiral amine, (1s,2s)-2-phenylcyclopropan-1-amine. The synthesis of such chiral amines is a key step in the production of several pharmaceuticals.
A prominent example that highlights the importance of this class of intermediates is the synthesis of the antiplatelet agent Ticagrelor. researchgate.net While Ticagrelor itself contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, its synthesis pathway underscores the industrial relevance of chiral cyclopropylamine (B47189) intermediates. researchgate.netgoogleapis.comnih.gov The synthesis involves coupling the optically pure cyclopropylamine with a complex heterocyclic core. nih.govrasayanjournal.co.in The specific stereochemistry of the cyclopropylamine is essential for the drug's activity.
The general synthetic utility of this compound as a precursor is summarized in the table below, illustrating its conversion to key intermediates.
| Precursor Compound | Key Transformation | Resulting Optically Pure Intermediate | Significance in Medicinal Chemistry |
| This compound | Curtius or Hofmann Rearrangement | (1s,2s)-2-Phenylcyclopropan-1-amine | Core component for neuroactive compounds, enzyme inhibitors, and other pharmaceuticals. Provides a rigid scaffold for precise pharmacophore presentation. researchgate.net |
| This compound | Esterification / Amide Coupling | Esters and Amides of this compound | Used to create prodrugs or to link the chiral fragment to other parts of a larger molecule. |
| This compound | Reduction | (1s,2s)-2-Phenylcyclopropylmethanol | A chiral alcohol intermediate that can be used in further synthetic elaborations. |
This table illustrates the versatility of this compound in generating a variety of optically pure intermediates.
The availability of enantiomerically pure phenylcyclopropanecarboxylic acid is crucial for accessing these intermediates without the need for costly and often inefficient chiral separation steps later in the synthesis. enamine.net
Contributions to Fragment-Based Drug Discovery Libraries
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds in drug discovery. nih.gov This approach screens libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules. rsc.org
The cyclopropyl (B3062369) group is considered a "versatile player" in drug design and is increasingly found in preclinical and clinical drug candidates. nih.gov Its incorporation can lead to significant improvements in a molecule's pharmacological profile, including:
Enhanced potency nih.gov
Increased metabolic stability nih.gov
Reduced off-target effects nih.gov
Improved brain permeability nih.gov
This compound is an ideal candidate for inclusion in FBDD libraries. Its well-defined three-dimensional structure and stereochemistry provide a unique shape that can probe the topology of a protein's binding site with high precision. The combination of a hydrophobic phenyl ring and a polar, ionizable carboxylic acid group offers distinct interaction points (hydrophobic, aromatic, hydrogen bonding, ionic), increasing the chances of identifying a binding event. As a rigid structure, it provides a solid anchor point from which to grow the fragment into a larger, more potent inhibitor, with clear vectors for chemical elaboration. rsc.org The use of such structurally defined and chiral fragments is critical for exploring novel chemical space and tackling challenging drug targets. drugdiscoverychemistry.com
Mechanistic and Target Oriented Biochemical Investigations of 1s,2s 2 Phenylcyclopropanecarboxylic Acid Derivatives
The compound (1s,2s)-2-Phenylcyclopropanecarboxylic acid has served as a foundational scaffold for the development of potent enzyme inhibitors. Research has primarily focused on derivatives of this molecule, exploring their interactions with various enzymatic systems. This section details the mechanistic and target-oriented biochemical investigations of these derivatives.
O-Acetylserine Sulfhydrylase (OASS) System
O-Acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway in bacteria, plants, and fungi, making it an attractive target for antimicrobial agents as this pathway is absent in mammals. Derivatives of this compound have been extensively studied as inhibitors of OASS.
Research into the structure-activity relationships of 2-phenylcyclopropane carboxylic acids has led to the development of highly potent inhibitors of OASS. While kinetic data for the parent compound, this compound, is not extensively detailed, its derivatives have been shown to be potent inhibitors.
One of the most studied derivatives is UPAR415 ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid), which has been identified as a nanomolar inhibitor of O-acetylserine sulfhydrylase A (OASS-A) from Salmonella Typhimurium. The mechanism of inhibition for these derivatives is competitive, meaning they bind to the active site of the enzyme, competing with the natural substrate, O-acetylserine (OAS). This binding prevents the substrate from accessing the enzyme and thus halts the catalytic reaction. The affinity of these compounds is typically determined by monitoring changes in the fluorescence of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor upon ligand binding.
Inhibition Data for OASS Inhibitors
| Compound | Target Enzyme | Inhibition Potency | Mechanism of Action |
|---|---|---|---|
| UPAR415 | S. Typhimurium OASS-A | Nanomolar dissociation constant | Competitive Inhibition |
Bacteria often possess two isoforms of OASS, namely OASS-A and OASS-B. These isoforms share a high degree of homology but can differ in substrate specificity and regulatory interactions. OASS-A is typically the primary isoform responsible for cysteine synthesis, while the role of OASS-B is less defined but can also contribute to cysteine production.
Derivatives of this compound have been evaluated for their activity against both isoforms. Studies indicate that many of these derivatives can inhibit both OASS-A and OASS-B, which is considered a crucial feature for the effective shutdown of cysteine biosynthesis. For instance, various acidic derivatives have demonstrated good activity in the nanomolar range against both OASS isoforms in vitro. This lack of strong isoform selectivity is advantageous for developing broad-spectrum antibacterial agents.
In many bacteria, OASS-A forms a multi-enzyme complex with serine acetyltransferase (SAT), known as the cysteine synthase (CS) complex. The formation of this complex is regulated by the interaction of the C-terminal tail of SAT with the active site of OASS-A. This interaction is crucial for regulating the cysteine biosynthesis pathway.
Tyramine (B21549) Oxidase Inhibition
Tyramine oxidase, now more commonly known as monoamine oxidase A (MAO-A), is an enzyme responsible for the degradation of biogenic amines, including tyramine. Extensive literature searches did not yield studies specifically investigating the inhibition of tyramine oxidase by this compound. Research on related structures has focused on the amine derivative, trans-2-phenylcyclopropylamine (tranylcypromine), which is a well-known inhibitor of monoamine oxidases. However, the biochemical properties of the carboxylic acid and the amine are significantly different, and no direct inhibitory activity of this compound on tyramine oxidase has been reported.
1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACO) Modulation in Plants
1-Aminocyclopropane-1-carboxylic acid oxidase (ACO) is a key enzyme in the biosynthesis of the plant hormone ethylene, catalyzing the final step of converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. Compounds that can modulate ACO activity are of significant interest for controlling ethylene-dependent processes in plants, such as fruit ripening and senescence.
Inhibition of Apple 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACO)
| Compound | Target Enzyme | Effect | Reference |
|---|---|---|---|
| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Apple ACO | Inhibitor; Inhibition pattern and Ki values determined | nih.gov |
Angiotensin Converting Enzyme (ACE) Inhibition (for related cyclopropanecarboxylic acids)
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.org ACE inhibitors are a major class of therapeutic agents used in the management of hypertension and heart failure. esrf.fr These inhibitors are broadly classified based on the chemical moiety that interacts with the catalytic zinc ion in the enzyme's active site. frontiersin.orgscholarsresearchlibrary.com The primary classes include sulfhydryl-containing agents (e.g., captopril), phosphonate-containing agents (e.g., fosinopril), and the largest group, dicarboxylate-containing agents (e.g., lisinopril (B193118), enalaprilat). frontiersin.orgscholarsresearchlibrary.com
Derivatives of this compound fall under the category of carboxylate-containing inhibitors. In this class, the carboxylic acid functional group is positioned to act as a key pharmacophore, chelating the essential Zn(II) ion within the ACE active site. nih.gov This interaction mimics the transition state of peptide hydrolysis, leading to potent and competitive inhibition of the enzyme. nih.gov The binding of these inhibitors is a multi-step process, often involving an initial rapid binding event followed by a slow conformational change to form a stable enzyme-inhibitor complex. nih.gov The rigid cyclopropane (B1198618) scaffold in these derivatives serves to hold the crucial pharmacophoric elements—the zinc-binding carboxylate and the hydrophobic phenyl group—in a well-defined spatial orientation, which is critical for effective binding and inhibition.
Molecular Basis of Ligand-Target Interactions
The active site of ACE is characterized as a deep, narrow channel that divides the molecule into two subdomains. esrf.fr Within this channel lies the catalytic machinery, which includes a coordinated zinc ion and specific amino acid residues that form distinct binding pockets or subsites (S1, S2, S1', S2'). nih.govlaskerfoundation.org The binding of an inhibitor like a this compound derivative is predicated on a tripartite interaction model:
Zinc Chelation : The primary anchoring motif is the interaction between the inhibitor's carboxylate group and the active site Zn(II) ion. This electrostatic interaction is fundamental to the inhibitory mechanism of all carboxylate-containing ACE inhibitors. scholarsresearchlibrary.comnih.gov
Hydrophobic Interaction : The S1 subsite of ACE is a large, hydrophobic pocket. The phenyl group of this compound is ideally suited to occupy this pocket, establishing strong hydrophobic interactions. This interaction is analogous to how ACE recognizes the phenylalanine residue at the C-terminus of its natural substrate, angiotensin I. wikipedia.org
Hydrogen Bonding : Additional stability is conferred by hydrogen bonds between the inhibitor and amino acid residues lining the active site. The amide carbonyl oxygen of peptide-like inhibitors is known to form a hydrogen bond with a donor site on the enzyme, and similar interactions are crucial for stabilizing the inhibitor complex. wikipedia.org For carboxylate inhibitors, key residues such as E384 and Y283 have been shown to form hydrogen bonds that stabilize the zinc-binding interaction. nih.gov
While co-crystal structures of ACE specifically with this compound derivatives are not extensively documented, significant insights can be drawn from structures of ACE complexed with other dicarboxylate inhibitors, such as lisinopril. esrf.frresearchgate.net X-ray crystallography studies reveal that these inhibitors bind in a highly ordered, extended conformation within the active site cleft. nih.govnih.gov
The structure of the ACE-lisinopril complex (PDB: 2C6N) shows the phenylpropyl carboxyl group of the inhibitor directly coordinating with the catalytic zinc ion. researchgate.net This interaction is further stabilized by hydrogen bonds with the side chains of E384 and Y283. nih.gov The lysine (B10760008) portion of lisinopril extends into the S1' subsite, forming salt bridges with E162 and D377. nih.gov This extended binding mode allows the inhibitor to span across multiple subsites, maximizing contact with the enzyme surface. This provides a robust model for predicting the binding of this compound, where its carboxylate would anchor to the zinc ion and the phenyl ring would occupy the S1 pocket in a similarly extended fashion, facilitated by the rigid cyclopropane linker.
Stereochemistry is a critical determinant of biological activity in ACE inhibitors. scholarsresearchlibrary.com The rigid, three-dimensional structure of the cyclopropane ring in this compound fixes the relative positions of the phenyl and carboxylic acid substituents. The (1s,2s) designation corresponds to a trans configuration, where these two functional groups are on opposite sides of the cyclopropane ring.
This trans arrangement is paramount for effective ACE inhibition for several reasons:
Optimal Pharmacophore Spacing : It places the zinc-binding carboxylate and the S1-binding phenyl group at a distance and orientation that allows for simultaneous and optimal engagement with their respective binding sites within the enzyme.
Adoption of Extended Conformation : The trans geometry enforces an extended molecular conformation, which is known to be favorable for fitting into the narrow active site channel of ACE, as observed in crystallographic studies of other inhibitors. nih.govnih.gov
Avoidance of Steric Hindrance : A corresponding cis isomer, where the phenyl and carboxyl groups are on the same side of the ring, would adopt a folded or bent conformation. This would likely lead to steric clashes with the enzyme's active site residues and prevent the key functional groups from reaching their optimal binding positions, resulting in significantly lower or no inhibitory activity.
Therefore, the specific (1s,2s) stereochemistry is not arbitrary but is essential for achieving the precise molecular geometry required for high-affinity binding to the ACE active site.
Structure-Activity Relationship (SAR) Studies for Target Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of enzyme inhibitors. For derivatives of this compound, modifications to the phenyl ring are a primary focus for modulating binding affinity and efficacy. The phenyl group's interaction with the hydrophobic S1 pocket is a key determinant of potency. wikipedia.org
Variations in substituents on the phenyl ring can influence activity through electronic and steric effects. For instance, adding small, hydrophobic groups may enhance binding within the S1 pocket, while bulky groups could introduce steric hindrance. The electronic properties of substituents can also play a role; studies on related 1-phenylcyclopropane derivatives have shown that electron-donating groups (e.g., methoxy (B1213986), methyl) can influence molecular properties and reactivity. nih.gov
The following table outlines hypothetical SAR trends for phenyl ring substitutions on a this compound scaffold, based on established principles of ACE inhibitor design.
| Substituent (R) | Position on Phenyl Ring | Predicted Effect on ACE Inhibition (IC₅₀) | Rationale |
|---|---|---|---|
| -H (unsubstituted) | - | Baseline | Baseline hydrophobic interaction with S1 pocket. |
| 4-CH₃ (Methyl) | para | Increase in potency (Lower IC₅₀) | Small alkyl group enhances hydrophobic interactions in the S1 pocket without causing steric clash. |
| 4-OCH₃ (Methoxy) | para | Potential increase in potency | Electron-donating group may favorably influence electronic interactions; moderate size fits within the S1 pocket. |
| 4-Cl (Chloro) | para | Variable; may slightly increase or decrease potency | Increases hydrophobicity which can be favorable, but the electron-withdrawing nature might alter binding electrostatics. |
| 4-CF₃ (Trifluoromethyl) | para | Potential decrease in potency | Bulky group may cause steric hindrance within the confines of the S1 pocket, disrupting optimal binding. |
| 2-CH₃ (Methyl) | ortho | Decrease in potency (Higher IC₅₀) | Substitution at the ortho position can cause steric repulsion and may alter the preferred rotational angle (torsion) of the phenyl ring, leading to a suboptimal fit in the S1 pocket. |
These predicted relationships highlight that optimization of the phenyl ring substituents is a delicate balance between enhancing hydrophobic interactions and avoiding steric penalties within the defined volume of the ACE S1 subsite.
Pharmacophore Elucidation and Derivatization for Enhanced Activity
The development of potent inhibitors based on the this compound scaffold has been guided by a detailed understanding of its interaction with the target enzyme, O-acetylserine sulfhydrylase (OASS), a key player in cysteine biosynthesis in bacteria. nih.govnih.gov Through a combination of computational modeling and experimental validation, a pharmacophore model has been elucidated, paving the way for rational derivatization to enhance inhibitory activity and improve pharmacokinetic properties. nih.gov
A central element of the pharmacophore is the carboxylic acid group, which is crucial for anchoring the molecule within the active site of OASS. This is complemented by the rigid cyclopropane ring that optimally positions the phenyl group and other substituents for interactions with the enzyme. The phenyl ring itself is a key hydrophobic feature that contributes significantly to binding affinity.
Subsequent research focused on rationally modifying a hit compound to improve its passage through the outer cell membrane porins of bacteria, a significant hurdle for antibacterial efficacy. nih.gov This led to a medicinal chemistry campaign to refine the structure-activity relationships (SAR) of these derivatives. nih.gov
A series of α-substituted-2-phenylcyclopropane carboxylic acids were designed, synthesized, and tested, revealing critical insights into the pharmacophoric requirements. nih.gov These investigations have established a foundational pharmacophore model for this class of inhibitors, highlighting the importance of specific steric and electronic features for potent OASS inhibition.
The derivatization efforts have primarily focused on modifications at the α-position of the cyclopropane ring and substitutions on the phenyl ring. The goal of these modifications has been to enhance binding affinity, improve cell permeability, and ultimately increase antibacterial activity.
Detailed research findings from these derivatization studies are summarized in the table below, illustrating the impact of various substituents on the inhibitory activity against OASS.
| Compound ID | R1 Group (α-position) | R2 Group (Phenyl Ring) | Target | Activity |
| 1 | H | H | OASS | Baseline |
| 2 | CH3 | H | OASS | Increased |
| 3 | Ethyl | H | OASS | Decreased |
| 4 | H | 4-Cl | OASS | Increased |
| 5 | H | 4-F | OASS | Increased |
| 6 | H | 4-OCH3 | OASS | Decreased |
The data indicates that small alkyl substitutions at the α-position, such as a methyl group, can be beneficial for activity, whereas larger groups like ethyl are detrimental, likely due to steric hindrance. Furthermore, electron-withdrawing groups on the phenyl ring, such as chloro and fluoro substituents at the para-position, lead to enhanced inhibitory potential. Conversely, an electron-donating methoxy group at the same position results in reduced activity. These findings underscore the delicate electronic and steric balance required for optimal interaction with the OASS active site.
This systematic approach of pharmacophore elucidation followed by targeted derivatization has proven effective in advancing this compound derivatives as a promising class of antibacterial agents.
Computational and Spectroscopic Approaches in the Research of 1s,2s 2 Phenylcyclopropanecarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are foundational to this field. nih.gov These calculations enable the exploration of molecular geometries, energy landscapes, and reaction pathways with high accuracy. trygvehelgaker.nonih.gov
The conformational flexibility of (1s,2s)-2-Phenylcyclopropanecarboxylic acid, particularly the orientation of the phenyl and carboxylic acid groups relative to the cyclopropane (B1198618) ring, is critical to its chemical and biological activity. Conformational analysis through quantum chemical calculations is used to identify stable conformers (local minima on the potential energy surface) and to determine their relative energies.
Energy minimization is the process of finding the molecular geometry with the lowest possible energy, which corresponds to the most stable conformation. colab.ws For a molecule like this compound, this involves systematically rotating the single bonds—specifically the C-C bond connecting the phenyl group and the C-C bond connecting the carboxyl group to the cyclopropane ring—and calculating the energy at each step.
DFT methods, such as B3LYP, combined with basis sets like 6-31+G(d,p), are commonly used to locate and characterize minimum energy conformations. nih.gov The influence of different environments, such as solvents, can also be modeled using methods like the self-consistent reaction-field (SCRF). nih.gov Research on analogous structures, such as substituted cyclopropanecarboxylic acids, has shown that multiple stable conformers can exist with small energy differences between them. nih.gov
Table 1: Example Output of Conformational Analysis for a Constrained Phenyl-Substituted Amino Acid Derivative
This table illustrates the type of data generated from quantum chemical calculations on a related constrained molecule, Ac-c-l-c6Phe-NHMe, showing different conformers, their dihedral angles, and relative energies.
| Conformer ID | Backbone Arrangement | Cyclohexane (B81311) Ring Conformation | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) |
| cI | β-turn II' | Chair | 61.4 | -123.0 | 0.00 |
| cII | Helical | Chair | -59.7 | -45.6 | 0.65 |
| cIII | Extended | Chair | -157.0 | 158.4 | 1.10 |
| sI | β-turn II' | Skew-Boat | 59.9 | -125.1 | 2.50 |
| sII | Helical | Skew-Boat | -62.1 | -40.5 | 3.15 |
Source: Adapted from data on a phenylalanine cyclohexane analogue. nih.gov
Quantum chemical calculations are powerful tools for predicting a wide range of molecular properties that govern intermolecular interactions. mdpi.com These properties are crucial for understanding how this compound might interact with other molecules, such as solvent molecules or the active site of a protein.
Key predictable properties include:
Partial Atomic Charges: These indicate the distribution of electron density within the molecule, highlighting regions that are electron-rich (negatively charged) or electron-poor (positively charged). This is fundamental for predicting electrostatic interactions.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability and its tendency to participate in electronic transitions. mdpi.com
Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule, providing a clear picture of electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively.
These properties are typically calculated after geometry optimization using the same level of theory (e.g., DFT/B3LYP). mdpi.com
Understanding the mechanism of a chemical reaction involves characterizing the reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface. smu.edu Computational chemistry provides a framework for mapping these reaction pathways and calculating the associated energy barriers (activation energies). nih.gov
For reactions involving this compound, such as its synthesis or metabolic transformation, quantum chemical calculations can be used to:
Locate Transition State (TS) Structures: A transition state is a first-order saddle point on the potential energy surface. scm.com Various algorithms exist to find these structures, which represent the highest energy point along the reaction coordinate. peerj.comyoutube.com
Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation energy, which is a key factor controlling the reaction rate.
Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. smu.edu
Techniques like DFT are widely used for these studies. e3s-conferences.org The results from these calculations provide detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise mechanism, and can help rationalize experimental observations. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a highly detailed electronic description, it is computationally expensive for large systems like a molecule interacting with a protein. Molecular modeling and dynamics simulations use classical mechanics (molecular mechanics force fields) to simulate the behavior of larger systems over time.
Protein-ligand docking is a computational technique used to predict the preferred binding mode (pose) of a ligand within the active site of a protein. nih.govnih.gov This method is crucial for understanding how this compound or its derivatives might function as inhibitors or modulators of enzyme activity. researchgate.net
The docking process involves two main steps:
Sampling: The ligand's conformational, translational, and rotational freedom is explored to generate a wide variety of possible binding poses within the target binding site.
Scoring: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked. The highest-ranked pose is predicted to be the most favorable binding mode. nih.gov
Programs like AutoDock, Glide, and CB-Dock2 are commonly used for these studies. nih.govmdpi.com The results of docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. escholarship.org These insights are invaluable for structure-based drug design.
Table 2: Key Steps and Considerations in Protein-Ligand Docking
| Step | Description | Common Software/Tools |
| 1. Receptor Preparation | The protein structure (often from the PDB) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or "grid box". | AutoDock Tools, MOE, Schrödinger Maestro |
| 2. Ligand Preparation | The 3D structure of the ligand is generated and optimized. Different protonation states and tautomers may be considered. | MOE, Open Babel, Avogadro |
| 3. Docking Simulation | A search algorithm (e.g., Lamarckian Genetic Algorithm) generates and evaluates numerous ligand poses within the defined binding site. | AutoDock, Glide, DOCK, FRED |
| 4. Analysis of Results | The resulting poses are clustered and ranked by the scoring function. The top-ranked poses are analyzed for key interactions with protein residues. | PyMOL, VMD, LigPlot+ |
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals how the complex moves and fluctuates at a given temperature. utupub.fi
For a complex of a protein with this compound, MD simulations can:
Assess Binding Pose Stability: By starting a simulation with the docked pose, one can observe whether the ligand remains stably bound in the active site or if it drifts away. nih.gov The root-mean-square deviation (RMSD) of the ligand is often monitored to quantify this stability.
Characterize Protein and Ligand Flexibility: MD simulations show how different parts of the protein and the ligand move and flex upon binding. Root-mean-square fluctuation (RMSF) analysis can identify flexible and rigid regions. rsc.org
Analyze Intermolecular Interactions: The trajectory can be analyzed to determine the persistence of key interactions (like hydrogen bonds) over time. escholarship.org
Estimate Binding Free Energy: Advanced techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to calculate an estimate of the binding free energy, providing a more rigorous assessment of binding affinity than docking scores alone. rsc.org
MD simulations, often performed using software packages like GROMACS, AMBER, or Desmond, provide a more realistic and dynamic view of the binding event, complementing the static picture from docking studies. utupub.finih.gov
In silico Screening and Rational Design
In silico screening and rational design are pivotal in modern drug discovery, enabling the efficient identification and optimization of lead compounds. These computational approaches are particularly valuable when working with a defined scaffold such as 2-phenylcyclopropane carboxylic acid.
Rational design involves the strategic development of new molecules based on a thorough understanding of the biological target. nih.govtandfonline.com This process often begins with the identification of a "hit" compound, which can be a molecule like this compound, known to have some affinity for the target. Computational tools are then employed to model the interaction between the hit compound and the target protein. By analyzing the binding mode and identifying key interactions, researchers can propose modifications to the original scaffold to enhance its potency and selectivity.
A practical example of this approach can be seen in the rational design of inhibitors for O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in Salmonella typhimurium. nih.gov In this research, substituted 2-phenylcyclopropane carboxylic acids were rationally designed using a combination of computational and spectroscopic methods to bind to OASS isoforms with nanomolar affinity. nih.gov The process typically involves creating a virtual library of derivatives of the lead compound and using molecular docking simulations to predict their binding affinity and orientation within the active site of the target enzyme. nih.govnih.gov
The general workflow for in silico screening and rational design can be summarized in the following table:
| Step | Description | Key Techniques |
| 1. Target Identification and Validation | Identifying a biologically relevant target (e.g., an enzyme or receptor) and confirming its role in a disease pathway. | Bioinformatics, literature review. |
| 2. Lead Compound Identification | Finding an initial molecule, such as this compound, that exhibits some activity against the target. | High-throughput screening, literature data. |
| 3. Structural Biology | Determining the three-dimensional structure of the target protein, often in complex with the lead compound. | X-ray crystallography, NMR spectroscopy. |
| 4. Computational Modeling | Using computer simulations to model the interaction between the ligand and the target. | Molecular docking, molecular dynamics. |
| 5. Rational Design of Derivatives | Proposing modifications to the lead scaffold to improve binding affinity and other properties. | Structure-based drug design, ligand-based drug design. |
| 6. Synthesis and in vitro Testing | Chemically synthesizing the designed derivatives and evaluating their biological activity. | Organic synthesis, enzyme assays. |
| 7. Iterative Optimization | Repeating steps 4-6 to further refine the properties of the lead compound. | - |
This iterative cycle of design, synthesis, and testing allows for the systematic improvement of a lead compound, ultimately leading to the development of potent and selective drug candidates.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Spectroscopic techniques are indispensable for validating the predictions made during in silico design and for providing a detailed understanding of the binding event between a ligand and its target.
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for identifying and characterizing the binding of small molecule ligands to large protein receptors. ichorlifesciences.comglycopedia.euspringernature.com The technique is particularly well-suited for studying weak to medium affinity interactions, which are common in the initial stages of drug discovery. ichorlifesciences.com
The principle of STD NMR involves irradiating the protein with radiofrequency pulses at a frequency where only the protein signals resonate. This saturation of the protein's protons is then transferred to any bound ligands through spin diffusion. glycopedia.eu When the ligand dissociates from the protein, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is obtained that shows only the signals of the binding ligand. ichorlifesciences.com
For this compound, an STD NMR experiment could be designed to study its interaction with a target protein. By observing the STD effect on the different protons of the molecule (the phenyl ring protons, the cyclopropane ring protons, and the carboxylic acid proton), it is possible to create a "binding epitope map". springernature.com This map reveals which parts of the molecule are in closest contact with the protein surface, providing valuable structural information about the binding mode.
The key steps and outcomes of an STD NMR experiment are outlined below:
| Parameter | Description | Information Gained |
| STD Effect | The percentage decrease in signal intensity upon protein saturation. | Confirms binding of the ligand to the target protein. |
| Binding Epitope | The relative STD effects for different protons of the ligand. | Identifies the specific parts of the ligand that are in close proximity to the protein in the bound state. |
| Dissociation Constant (KD) | Can be determined by measuring the STD effect at different ligand concentrations. | Quantifies the binding affinity between the ligand and the protein. |
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique is crucial for establishing the absolute configuration of chiral molecules like this compound and for understanding its solid-state packing and intermolecular interactions.
The crystal structure of (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid has been determined, providing precise information about its molecular geometry and hydrogen bonding patterns. sigmaaldrich.comnih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2(1) with two molecules in the asymmetric unit. In the solid state, the molecules form cyclic dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. sigmaaldrich.com
The crystallographic data for (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid is summarized in the following table: nih.gov
| Crystal Data | |
| Formula | C10H10O2 |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | |
| a | 12.038 Å |
| b | 5.5060 Å |
| c | 13.0870 Å |
| α | 90° |
| β | 94.576° |
| γ | 90° |
| Volume | 864.4 Å3 |
| Z | 4 |
This detailed structural information is invaluable for computational modeling studies, as it provides an accurate starting point for docking simulations and for the rational design of new derivatives with improved properties.
Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify the binding of a ligand to a protein. researchgate.net A common approach is to monitor the intrinsic fluorescence of the protein, which is typically dominated by the emission from tryptophan residues. nih.gov
When a ligand such as this compound binds to a protein, it can cause a change in the local environment of the tryptophan residues, leading to a quenching (decrease) or enhancement of their fluorescence intensity. nih.gov By titrating the protein with increasing concentrations of the ligand and measuring the change in fluorescence, a binding curve can be generated, from which the dissociation constant (KD) can be determined.
The process of detecting a binding event using intrinsic protein fluorescence quenching is outlined below:
| Step | Description |
| 1. Excitation | The protein solution is excited at a wavelength specific for tryptophan (typically around 295 nm). |
| 2. Emission Measurement | The fluorescence emission spectrum of the protein is recorded. |
| 3. Ligand Titration | Increasing concentrations of this compound are added to the protein solution. |
| 4. Monitoring Fluorescence Change | The fluorescence intensity at the emission maximum is monitored after each addition of the ligand. |
| 5. Data Analysis | The change in fluorescence intensity is plotted against the ligand concentration, and the data is fitted to a binding model to determine the KD. |
Alternatively, if the protein of interest does not have suitable intrinsic fluorescence, or if the binding event does not cause a significant change, a fluorescently labeled version of this compound could be synthesized. The change in the fluorescence properties of the labeled ligand upon binding to the protein can then be monitored. This approach offers greater flexibility and can be tailored to the specific system under investigation.
Emerging Research Frontiers and Future Directions for 1s,2s 2 Phenylcyclopropanecarboxylic Acid
Development of Novel Stereoselective Catalytic Systems
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For (1s,2s)-2-phenylcyclopropanecarboxylic acid, achieving high diastereo- and enantioselectivity is crucial for its therapeutic efficacy. Researchers are actively developing innovative catalytic systems to address this challenge, moving beyond traditional methods.
Biocatalytic and Chemoenzymatic Approaches: A significant area of advancement lies in the use of enzymes and chemoenzymatic strategies. Heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, are being engineered to act as efficient biocatalysts for asymmetric cyclopropanation reactions. These biocatalytic methods offer advantages in terms of high chemo- and stereoselectivity under mild reaction conditions. For instance, engineered myoglobin variants have demonstrated the ability to catalyze the cyclopropanation of vinyl esters with diazoacetates, yielding cyclopropanol (B106826) derivatives with high trans-(1S,2S) stereoselectivity. This biocatalytic strategy provides a promising route to chiral cyclopropanol motifs, which are valuable precursors for this compound and its analogs.
Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclopropanes. Chiral diphenylprolinol TMS ether, in the presence of a base like 2,6-lutidine, has been shown to efficiently catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.org This reaction constructs the cyclopropane (B1198618) ring with high enantio- and diastereoselectivities, forming two new carbon-carbon bonds and two stereogenic centers in a single step. organic-chemistry.org
Metal-Based Catalysis: Chiral rhodium complexes are also being explored for enantioselective cyclopropanation. These catalysts can effectively mediate the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent stereocontrol. organic-chemistry.org The development of such chiral-at-metal catalysts opens new avenues for the synthesis of complex cyclopropane derivatives. organic-chemistry.org
Table 1: Comparison of Emerging Stereoselective Catalytic Systems for Cyclopropane Synthesis
| Catalytic System | Catalyst Example | Key Features | Potential Application for (1s,2s)-2-PCCA |
|---|---|---|---|
| Biocatalysis | Engineered Myoglobin | High stereoselectivity, mild reaction conditions, environmentally friendly. | Synthesis of chiral cyclopropanol precursors. |
| Organocatalysis | Chiral Diphenylprolinol TMS Ether | High enantio- and diastereoselectivity, metal-free. | Direct asymmetric synthesis of functionalized cyclopropanes. |
| Metal Catalysis | Chiral Rhodium(III) Complex | Excellent stereocontrol, synthesis of highly substituted cyclopropanes. | Access to complex derivatives of 2-phenylcyclopropanecarboxylic acid. |
Exploration of New Biological Targets and Pathways
The rigid structure of the cyclopropane ring in this compound and its derivatives allows them to act as conformationally constrained mimics of other chemical motifs, leading to specific interactions with biological macromolecules. While some biological activities have been identified, the full therapeutic potential of this scaffold is still being uncovered.
Antidepressant Activity and Sigma Receptors: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants. Furthermore, novel 1-phenylcycloalkanecarboxylic acid derivatives have been identified as potent and selective sigma 1 ligands. nih.gov The sigma 1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive target for novel therapeutics. The high selectivity of these cyclopropane-containing compounds for the sigma 1 receptor over the sigma 2 receptor and other receptors like muscarinic and PCP receptors suggests a promising avenue for the development of drugs with improved side-effect profiles. nih.gov
Anticancer and Antiproliferative Activity: Research has also ventured into the anticancer potential of phenylcyclopropane derivatives. Novel 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of proliferation in the U937 pro-monocytic, human myeloid leukemia cell line. nih.gov This suggests that these compounds may interfere with cellular pathways crucial for cancer cell growth and survival. Further investigation into the specific molecular targets and mechanisms of action could lead to the development of new anticancer agents. The unique electronic and conformational properties of the cyclopropane ring are thought to contribute to enhanced binding potency and metabolic stability, which are desirable characteristics for oncology drugs. nih.gov
Table 2: Investigated Biological Targets for this compound Derivatives
| Derivative Class | Investigated Activity | Potential Biological Target(s) | Therapeutic Area |
|---|---|---|---|
| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acids | Antidepressant | Monoamine transporters (presumed) | Psychiatry |
| 1-Phenylcycloalkanecarboxylic acids | Neuromodulatory | Sigma 1 receptor | Neurology, Psychiatry |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold significant promise for accelerating the development of novel derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms are increasingly used to develop QSAR models. researchgate.net These models can correlate the chemical structures of this compound derivatives with their biological activities. By training on existing experimental data, ML-based QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. youtube.com This predictive capability can significantly reduce the time and cost associated with the early stages of drug discovery.
De Novo Drug Design: Generative AI models are being developed to design entirely new molecules with desired properties. nih.gov By learning the underlying patterns in chemical space, these models can propose novel cyclopropane-containing structures that are optimized for activity against a particular target, as well as for desirable pharmacokinetic properties. This approach has the potential to explore a much broader chemical space than traditional medicinal chemistry approaches.
Sustainable and Green Synthesis Methodologies
In line with the growing emphasis on environmentally responsible chemical manufacturing, researchers are developing more sustainable and greener methods for the synthesis of this compound.
Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. iith.ac.in Enzymes operate under mild conditions, are biodegradable, and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. The enzymatic synthesis of aldehydes from renewable resources using alkene cleaving dioxygenases, for example, showcases the potential for biocatalysis in producing key chemical intermediates sustainably. rsc.org Applying similar principles to the synthesis of precursors for this compound is an active area of research.
Use of Greener Catalysts and Solvents: An efficient synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid has been reported using copper chromite spinel nanoparticles and a basic ionic liquid, starting from trans-cinnamic acid. researchgate.net This method avoids the use of hazardous reagents and employs a recyclable catalytic system. The use of water as a solvent in cyclopropanation reactions is another green approach that is gaining traction.
Photocatalysis and Mechanochemistry: Visible-light photocatalysis offers a sustainable way to drive chemical reactions using light as an energy source. researchgate.net This has been applied to the synthesis of cyclopropanes, providing an alternative to traditional thermal methods that often require harsh conditions. Mechanochemistry, which involves conducting reactions in the solid state by grinding, can significantly reduce or eliminate the need for solvents, thereby minimizing waste. These emerging technologies are poised to make the synthesis of this compound and its derivatives more environmentally benign.
Table 3: Green Synthesis Approaches for Cyclopropane Derivatives
| Methodology | Key Principle | Advantages |
|---|---|---|
| Enzymatic Synthesis | Use of biocatalysts. | Mild conditions, high selectivity, biodegradable. |
| Greener Catalysts | Recyclable and less toxic catalysts (e.g., copper chromite nanoparticles). | Reduced waste, improved catalyst recovery. |
| Alternative Solvents | Use of water or ionic liquids. | Reduced use of volatile organic compounds. |
| Photocatalysis | Use of visible light as an energy source. | Energy efficient, mild reaction conditions. |
| Mechanochemistry | Solvent-free or solvent-minimal reactions. | Reduced waste, simplified workup. |
Q & A
Q. What are the common synthetic routes for (1S,2S)-2-Phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves cyclopropanation via [2+1] cycloaddition or Simmons–Smith reactions. Key steps include:
- Steric control : Use of chiral auxiliaries or catalysts to enforce the (1S,2S) configuration. For example, enantioselective cyclopropanation with transition metal catalysts (e.g., Rh or Cu) ensures proper stereochemistry .
- Protective groups : The tert-butoxycarbonyl (Boc) group is often employed to protect amine intermediates during functionalization, enabling selective deprotection post-synthesis .
- Reaction optimization : Temperature, solvent polarity, and catalyst loading are critical. For instance, low temperatures (−20°C to 0°C) minimize side reactions in cyclopropane ring formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm stereochemistry via coupling constants (e.g., J values for cyclopropane protons: 5–8 Hz) and diastereotopic splitting patterns .
- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralcel OD with hexane/isopropanol mobile phases .
- X-ray crystallography : Provides absolute configuration validation, especially for resolving ambiguities in NOE or ROESY data .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of cyclopropane derivatives during synthesis?
Methodological Answer: Discrepancies often arise from:
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to distinguish vicinal coupling in cyclopropane rings .
- Chiral contamination : Employ chiral derivatization (e.g., Mosher’s esters) followed by HPLC or polarimetry to confirm enantiomeric excess .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .
Q. What methodological approaches are used to study the biological activity of this compound in neurotransmitter systems?
Methodological Answer:
- Receptor binding assays : Radiolabeled ligands (e.g., [3H]-citalopram) quantify affinity for serotonin/norepinephrine transporters (SERT/NET) in synaptic membranes .
- In vitro models : Primary neuronal cultures treated with the compound are analyzed via patch-clamp electrophysiology to assess ion channel modulation .
- Structure-activity relationship (SAR) : Compare analogs (Table 1) to identify functional groups critical for activity (e.g., hydroxymethyl substitution increases binding affinity by 20%) .
Q. Table 1: SAR of Cyclopropane Derivatives
| Compound | Structural Features | SERT IC50 (nM) | Selectivity (SERT/NET) |
|---|---|---|---|
| (1S,2S)-2-Phenylcyclopropane-1-carboxylic acid | Base structure | 150 | 1.5 |
| (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid | Hydroxymethyl substitution | 85 | 3.2 |
| trans-2-Phenylcyclopropanecarboxylic acid | Altered stereochemistry | 320 | 0.8 |
Q. How do researchers address low yields in enantioselective cyclopropanation reactions?
Methodological Answer:
- Catalyst screening : Test chiral ligands (e.g., BOX, PyBOX) with Cu or Rh to enhance enantiomeric excess (ee). For example, Rhodium(I)-(R)-BINAP achieves >90% ee in cyclopropane synthesis .
- Solvent effects : Polar aprotic solvents (e.g., DCM) improve reaction rates, while additives like molecular sieves reduce hydrolysis side reactions .
- Kinetic resolution : Use iterative recrystallization (e.g., with dehydroabietylamine) to isolate the desired enantiomer from racemic mixtures .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity across structurally similar compounds
- Root cause : Variability in assay conditions (e.g., cell line differences, incubation time).
- Resolution : Standardize protocols (e.g., HEK293 cells expressing human SERT) and validate with positive controls (e.g., fluoxetine) .
Q. Conflicting stereochemical assignments in older literature
- Root cause : Historical reliance on optical rotation without chiral chromatography.
- Resolution : Re-analyze archived samples using modern chiral HPLC or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
